Imidapril-d3 Hydrochloride
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Overview
Description
Imidapril-d3 Hydrochloride is a deuterated form of Imidapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used for the treatment of hypertension and chronic heart failure. The deuterium substitution in this compound enhances its pharmacokinetic properties, making it a valuable compound in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Imidapril-d3 Hydrochloride involves the reaction of Imidapril with deuterium chloride in an organic solvent. The process typically uses ethyl acetate, methyl tertiary butyl ether, or dioxane as the solvent. The reaction is carried out under mild conditions, ensuring a high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of advanced purification techniques to ensure the product meets pharmaceutical standards. The overall yield of the industrial process can reach more than 68%, with a purification yield of about 80% .
Chemical Reactions Analysis
Types of Reactions: Imidapril-d3 Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are crucial for its activation and metabolism in the body .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions, leading to the formation of Imidaprilat, the active metabolite.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The primary product of hydrolysis is Imidaprilat, which is responsible for the therapeutic effects of this compound. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .
Scientific Research Applications
Imidapril-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Imidapril and its metabolites.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Imidapril-d3 Hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels dilate, leading to a reduction in blood pressure. Additionally, the inhibition of ACE decreases aldosterone secretion, promoting sodium and water excretion, which further aids in lowering blood pressure .
Comparison with Similar Compounds
Captopril: A sulfhydryl-containing ACE inhibitor.
Enalapril: Another dicarboxyl-containing ACE inhibitor.
Lisinopril: A lysine derivative of Enalapril.
Ramipril: A prodrug that is converted to its active form, Ramiprilat.
Uniqueness of Imidapril-d3 Hydrochloride: this compound stands out due to its deuterium substitution, which enhances its stability and pharmacokinetic profile. This modification can lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C20H28ClN3O6 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1/i3D3; |
InChI Key |
LSLQGMMMRMDXHN-PFULSCHTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC)C(=O)O.Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl |
Origin of Product |
United States |
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